molecular formula C26H22BrClN2OS B299928 N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

Numéro de catalogue B299928
Poids moléculaire: 525.9 g/mol
Clé InChI: NNQWPHDJLBXPLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide, also known as BCTP, is a compound that has been widely studied in scientific research due to its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception. In

Mécanisme D'action

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in various physiological processes in the central nervous system. mGluR5 activation has been shown to modulate synaptic plasticity, neurotransmitter release, and neuronal excitability, among other functions. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, leading to a decrease in downstream signaling. The blockade of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have beneficial effects in various animal models of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The blockade of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects in animal models. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to reduce anxiety-like behavior in mice, as well as to decrease cocaine self-administration in rats. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has also been shown to reduce pain perception in rats and to improve cognitive function in a mouse model of fragile X syndrome. The exact mechanisms underlying these effects are not fully understood, but they are thought to involve the modulation of synaptic plasticity and neurotransmitter release in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for mGluR5, which allows for the specific targeting of this receptor subtype in animal models. Another advantage is its relatively low toxicity, which makes it a safer alternative to other mGluR5 antagonists. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which can limit its efficacy in some experimental paradigms.

Orientations Futures

There are several future directions for research on N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide. One direction is to further explore its therapeutic potential in animal models of neurological and psychiatric disorders. Another direction is to investigate its effects on other physiological processes, such as inflammation and immune function. Additionally, there is a need for the development of more potent and selective mGluR5 antagonists, which could lead to the development of new therapies for various disorders. Overall, N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide represents a promising compound for the development of new therapies for neurological and psychiatric disorders, and further research in this area is warranted.

Méthodes De Synthèse

The synthesis of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide involves several steps, including the reaction of 3-bromophenylboronic acid with 4-(4-chlorophenyl)-5-ethyl-2-thiocyanato-1,3-thiazole, followed by the reaction of the resulting intermediate with 3-phenylpropanoyl chloride. The final product is obtained after purification through column chromatography. The synthesis of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been reported in several publications, including a study by A. M. Johnson et al. (2003).

Applications De Recherche Scientifique

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been extensively studied in scientific research due to its potential therapeutic applications. The selective antagonism of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have beneficial effects in various animal models of neurological and psychiatric disorders, including anxiety, depression, addiction, and pain. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has also been studied for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

Propriétés

Nom du produit

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

Formule moléculaire

C26H22BrClN2OS

Poids moléculaire

525.9 g/mol

Nom IUPAC

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H22BrClN2OS/c1-2-23-25(19-12-14-21(28)15-13-19)29-26(32-23)30(22-10-6-9-20(27)17-22)24(31)16-11-18-7-4-3-5-8-18/h3-10,12-15,17H,2,11,16H2,1H3

Clé InChI

NNQWPHDJLBXPLI-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

SMILES canonique

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.